molecular formula C13H11N5O2S2 B2488214 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788914-30-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2488214
CAS No.: 1788914-30-6
M. Wt: 333.38
InChI Key: AAJBGFCKVDZATE-UHFFFAOYSA-N
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Description

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole and thiadiazole rings

Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors for certain steps and specialized catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions.

  • Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions could employ hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution reactions might use nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation products include thiophene sulfoxides and sulfones.

  • Reduction products could be various reduced forms of the oxadiazole and thiadiazole rings.

  • Substitution products would depend on the specific substituents introduced.

Scientific Research Applications

  • Medicine: It could be explored as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.

  • Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis.

  • Material Science: The compound's properties might be useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The compound could inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

  • Oxadiazoles: Other oxadiazole derivatives are known for their biological activities, including anticancer and antiviral properties.

  • Thiadiazoles: Compounds with thiadiazole rings are also studied for their medicinal properties.

Uniqueness: N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to new discoveries and innovations.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBGFCKVDZATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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